

An In-depth Technical Guide to 2-Fluoro-5formylbenzonitrile

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Compound of Interest

Compound Name: 2-Fluoro-5-formylbenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, and synthesis of **2-Fluoro-5-formylbenzonitrile**, a key intermediate in the pharmaceutical industry.

Quantitative Data Summary

The following table summarizes the key quantitative data for **2-Fluoro-5-formylbenzonitrile**.



Property	Value	Citations
Molecular Formula	C ₈ H ₄ FNO	[1][2][3]
Molecular Weight	149.12 g/mol	[1][2][3]
CAS Number	218301-22-5	[1][3]
Melting Point	80-84 °C	[4][5]
Boiling Point	215.6 ± 20.0 °C (Predicted)	[4]
Density	1.25 ± 0.1 g/cm³ (Predicted)	[4]
Appearance	White to light orange powder or crystalline powder	[4][6][7]
Purity	≥97%	[1][3]
Solubility	Chloroform, Methanol	[4]
InChI Key	MOFRJTLODZILCR- UHFFFAOYSA-N	[2]
Canonical SMILES	C1=CC(=C(C=C1C=O)C#N)F	[2]

Molecular Structure

The molecular structure of **2-Fluoro-5-formylbenzonitrile** consists of a benzene ring substituted with a fluorine atom, a cyano group (-C=N), and a formyl group (-CHO).

Molecular structure of **2-Fluoro-5-formylbenzonitrile**.

Experimental Protocols: Synthesis

A common method for the synthesis of **2-Fluoro-5-formylbenzonitrile** involves the cyanation of a brominated benzaldehyde derivative.[1][8]

Reaction: 3-bromo-4-fluorobenzaldehyde reacts with cuprous cyanide (CuCN) in a suitable solvent under heating to yield **2-Fluoro-5-formylbenzonitrile**.[1][8]

Detailed Methodology:

Foundational & Exploratory



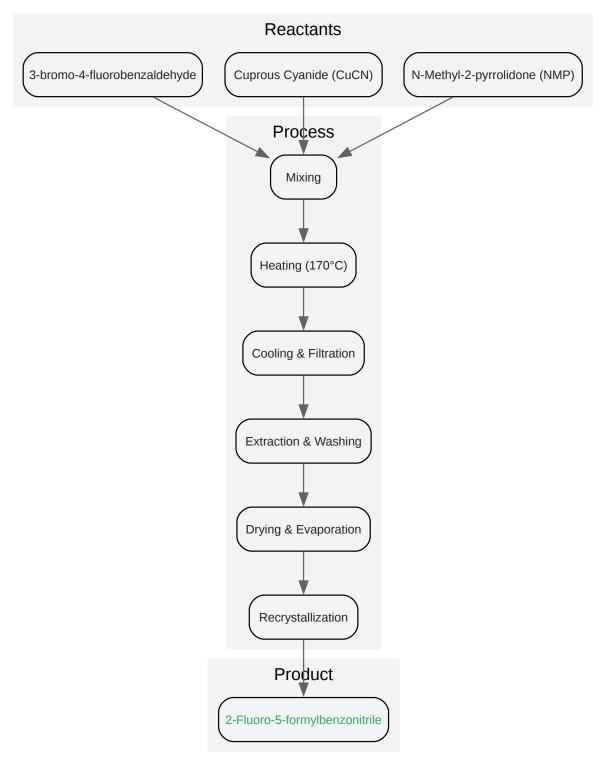


- Reactant Preparation: Dissolve 3-bromo-4-fluorobenzaldehyde in N-Methyl-2-pyrrolidone (NMP).[8]
- Reaction Initiation: Add cuprous cyanide (CuCN) to the solution.[8]
- Heating: Heat the reaction mixture to 170°C with stirring and maintain for an extended period (e.g., overnight).[8]
- · Work-up and Purification:
 - Cool the reaction mixture.
 - Add celite and stir.
 - Filter the mixture.
 - The filtrate is then subjected to an aqueous work-up using water and ethyl acetate.
 - The organic phase is washed, dried with anhydrous sodium sulfate, filtered, and the solvent is evaporated.[8]
 - The crude product is purified by recrystallization from a solvent mixture such as petroleum ether and ethyl acetate to yield the final product as a pale yellow solid.[8]

The following diagram illustrates the general workflow for the synthesis of **2-Fluoro-5-formylbenzonitrile**.



Synthesis Workflow of 2-Fluoro-5-formylbenzonitrile



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General synthesis workflow for 2-Fluoro-5-formylbenzonitrile.



Applications in Drug Development

2-Fluoro-5-formylbenzonitrile is a crucial intermediate in the synthesis of several pharmaceutical compounds.[1][8] Notably, it is utilized in the preparation of Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor.[1][9] PARP inhibitors are a class of targeted cancer therapies that are particularly effective in treating cancers with specific DNA repair pathway deficiencies, such as those with BRCA mutations.[10] The synthesis of Olaparib intermediates from **2-Fluoro-5-formylbenzonitrile** highlights its significance in the development of modern oncology treatments.[6][8]

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways directly modulated by **2-Fluoro-5-formylbenzonitrile** itself. Its primary role described in the scientific literature is that of a chemical building block for the synthesis of more complex, pharmacologically active molecules. The biological activity and signaling pathway interactions are characteristic of the final drug products, such as Olaparib, rather than this intermediate.

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